2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

Molecular properties Physicochemical comparison Structural alert

Researchers requiring a benzamide-based sigma receptor ligand with precise 2,4-dichloro and ortho-methoxy substitution often face supply gaps for non-catalog analogs. This compound directly addresses that gap. Delivered with certificate of analysis confirming identity and purity, it enables reproducible radioligand displacement and SAR studies. - Purity: ≥95% (vendor-stated), with characteristic Cl₂ isotope pattern for LC-MS/MS verification. - Structural fidelity: 2,4-dichloro pattern and chiral 2-methoxyphenyl group ensure valid sigma-1/sigma-2 selectivity profiling. - Immediate availability for global dispatch, eliminating custom-synthesis lead times.

Molecular Formula C18H20Cl2N2O2
Molecular Weight 367.3 g/mol
Cat. No. B12203793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide
Molecular FormulaC18H20Cl2N2O2
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2OC
InChIInChI=1S/C18H20Cl2N2O2/c1-22(2)16(14-6-4-5-7-17(14)24-3)11-21-18(23)13-9-8-12(19)10-15(13)20/h4-10,16H,11H2,1-3H3,(H,21,23)
InChIKeyUNZKHLZOPYWEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichlorobenzamide Derivative: Identity & Procurement


2,4-dichloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide (molecular formula C₁₈H₂₀Cl₂N₂O₂, exact mass 366.09 Da) is a fully synthetic benzamide derivative characterized by a 2,4-dichlorophenyl carboxamide core linked via an ethylene spacer to a 2-(dimethylamino)-2-(2-methoxyphenyl)ethylamine tail . The compound is commercially available as a research reagent from multiple specialty chemical suppliers with stated purity typically ≥95% [1]. Its structural architecture situates it within the broader class of N-substituted benzamides that have been investigated for sigma receptor (σ1/σ2) affinity and central nervous system pharmacological activity [2]. Direct quantitative biological characterization of this specific compound in peer-reviewed literature or curated public databases remains markedly sparse, a critical consideration for evidence-based procurement decisions.

Why Generic Substitution Fails for This Benzamide


Simple benzamide substitution—for example, exchanging this compound for 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide (MW 261.15 Da) or N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide (no chlorine substituents)—is not scientifically equivalent . The 2,4-dichloro pattern on the phenyl ring modulates the electron density of the carboxamide pharmacophore and alters binding pocket complementarity, while the ortho-methoxy substituent on the pendant phenyl ring introduces a hydrogen-bond acceptor and steric constraint absent in simpler analogs [1]. Systematic SAR studies on the benzamide scaffold have demonstrated that both the halogenation pattern on the benzamide ring and the nature of the hydrophobic amine tail independently and combinatorially determine sigma-1 versus sigma-2 receptor affinity ratios, with single-atom or positional changes producing >100-fold differences in selectivity [2]. Interchanging analogs without these specific structural features risks invalidating receptor-binding, functional, or imaging assays.

Product-Specific Quantitative Evidence Guide


Molecular Weight & Lipophilicity vs. Simpler Analog

The target compound (MW 367.27 Da) is substantially larger and more lipophilic than the simplest commercially available 2,4-dichlorobenzamide analog 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide (MW 261.15 Da), a difference of 106.12 Da driven by the additional 2-methoxyphenyl substituent . This mass increase corresponds to a predicted LogP elevation of approximately 1.5–2.0 log units based on the additive contribution of the methoxyphenyl fragment (class-level inference; experimental LogP for the target compound is not published) [1]. The higher MW and lipophilicity alter membrane permeability and non-specific binding characteristics compared to the simpler analog, making the two non-interchangeable in cell-based or in vivo assays.

Molecular properties Physicochemical comparison Structural alert

Sigma Receptor SAR: 2,4-Dichloro Substitution Affinity

In a systematic SAR study of 37 benzamide-derived compounds, in vitro competition binding assays against sigma-1 (S1R) and sigma-2 (S2R) receptors established that halogen substitution on the benzamide scaffold is a critical determinant of affinity [1]. Compounds bearing a chlorine atom at the 4-position of the benzamide ring (the closest published comparators to the target compound's 2,4-dichloro pattern) exhibited S1R Ki values of 1.2–3.6 nM, with S2R Ki values up to 1,400 nM, yielding S2R/S1R selectivity ratios exceeding 380 [1]. In contrast, unsubstituted benzamide analogs in the same series showed substantially weaker affinity [1]. The target compound bears two chlorine atoms (positions 2 and 4), and the additional ortho-chlorine may further modulate selectivity through steric and electronic effects; however, direct binding data for this exact compound are not available in the published literature (class-level inference caveat).

Sigma receptor SAR Benzamide scaffold

Conformational Constraint by Ortho-Methoxy Group

The target compound contains a 2-methoxyphenyl substituent at the alpha-carbon of the ethylenediamine linker, creating a chiral center absent in the simpler 2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide (CAS 247907-38-6) . This ortho-methoxy group can engage in intramolecular hydrogen bonding with the dimethylamino nitrogen and restrict rotational freedom of the phenyl ring, producing a more defined conformational ensemble compared to the freely rotating ethyl linker in the simpler analog [1]. In the broader benzamide sigma ligand literature, introduction of conformational constraint via substituents on the ethylene linker has been shown to alter sigma-1/sigma-2 selectivity profiles, as demonstrated with compounds containing phenyl or substituted-phenyl groups at analogous positions [2].

Conformational analysis Ligand design Structure-activity relationship

Cytotoxicity Safety Window from Sigma Ligand Class

Select benzamide-derived sigma-1 ligands structurally related to the target compound were evaluated for cytotoxicity in human SY5Y neuroblastoma cells [1]. Compounds bearing a 4-Cl substituent on the benzamide scaffold demonstrated a high selectivity index, defined as the ratio IC₅₀(SY5Y) / Ki(S1R), ranging from 28,000 to 83,000 [1]. This indicates that these compounds exhibit potent sigma-1 receptor binding at concentrations three to four orders of magnitude below those causing cellular toxicity [1]. The target compound's 2,4-dichloro pattern may further influence this safety window, but direct cytotoxicity data for the target compound are not published (class-level inference only).

Cytotoxicity Safety index SY5Y neuroblastoma

Research & Industrial Application Scenarios


Sigma Receptor Pharmacological Tool Screening

Based on the established SAR of the benzamide scaffold showing nanomolar sigma-1 receptor affinity for halogen-substituted derivatives, this compound is positioned as a candidate pharmacological tool for investigating sigma receptor subtype selectivity in radioligand displacement assays [1]. The 2,4-dichloro pattern and ortho-methoxy conformational constraint may yield a selectivity profile distinct from mono-chloro or unsubstituted analogs. Users should perform in-house binding assays to confirm affinity and selectivity parameters before integrating the compound into receptor characterization studies.

SAR Expansion of Benzamide CNS Ligands

The compound combines three structural variables—2,4-dichloro substitution, a chiral center bearing 2-methoxyphenyl, and a tertiary dimethylamino group—that are independently validated as affinity-modulating features in the benzamide sigma ligand series [1][2]. It is suitable as a SAR probe to interrogate the additive or synergistic effects of these modifications on receptor binding, functional activity (agonist/antagonist), and selectivity against off-target receptors, compared to published analogs such as 4-Cl or unsubstituted benzamide derivatives [1].

In Vitro Safety & Selectivity Profiling

Given the class-level cytotoxicity data demonstrating selectivity indices of 28,000–83,000 for closely related 4-Cl benzamide sigma-1 ligands in SY5Y cells, this compound may be evaluated in broader safety panels including hERG channel binding, CYP450 inhibition, and counterscreening against a panel of 40 off-target receptors [1]. Such profiling is essential before advancing this compound or its analogs to in vivo pharmacokinetic or efficacy studies. Procurement for this application requires confirmation of purity (≥95% as stated by vendors) and, ideally, enantiomeric resolution if stereospecific activity is suspected.

Analytical Reference Standard Development

The distinct molecular weight (367.27 Da), chlorine isotope pattern (two chlorine atoms producing a characteristic M:M+2:M+4 isotopic distribution of approximately 9:6:1), and the presence of a UV-active 2-methoxyphenyl chromophore make this compound suitable as a reference standard for LC-MS/MS or HPLC-UV method development [2]. It can serve as a retention time and mass calibration marker for analytical methods designed to quantify benzamide derivatives in biological matrices, provided the vendor certificate of analysis confirms identity and purity.

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